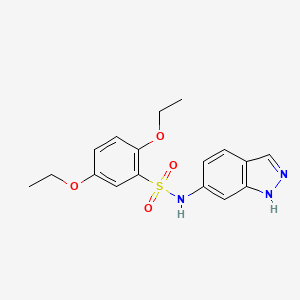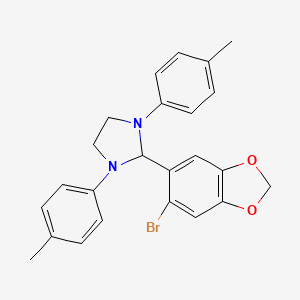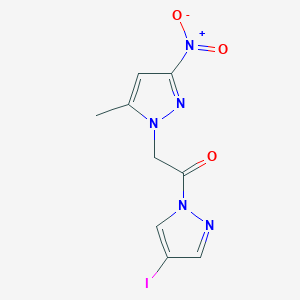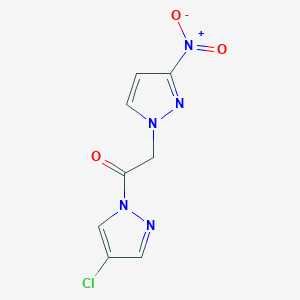![molecular formula C23H16F4N4O2 B4319191 3-(TRIFLUOROMETHYL)BENZYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4319191.png)
3-(TRIFLUOROMETHYL)BENZYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
概要
説明
3-(Trifluoromethyl)benzyl 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoate is a complex organic compound that features both trifluoromethyl and fluorobenzyl groups This compound is of interest due to its unique chemical structure, which combines aromatic rings with fluorinated substituents and a tetrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(TRIFLUOROMETHYL)BENZYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the intermediate compounds, such as 3-(trifluoromethyl)benzyl bromide and 4-fluorobenzyl azide. These intermediates can then be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)benzyl 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
科学的研究の応用
3-(Trifluoromethyl)benzyl 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用機序
The mechanism of action of 3-(TRIFLUOROMETHYL)BENZYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl and fluorobenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The tetrazole moiety may also play a role in modulating the compound’s biological activity by interacting with metal ions or other biomolecules .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzyl bromide: Shares the trifluoromethylbenzyl group but lacks the tetrazole and fluorobenzyl moieties.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethylbenzyl group and an amine group instead of the ester linkage.
4-(Trifluoromethyl)benzoic acid: Features the trifluoromethylbenzyl group and a carboxylic acid group.
Uniqueness
3-(Trifluoromethyl)benzyl 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoate is unique due to its combination of trifluoromethyl, fluorobenzyl, and tetrazole groups. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler analogs .
特性
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 4-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N4O2/c24-20-10-4-15(5-11-20)13-31-29-21(28-30-31)17-6-8-18(9-7-17)22(32)33-14-16-2-1-3-19(12-16)23(25,26)27/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUCKMUUCLENIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-CYANO-3-[({[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-5-YL}SULFANYL)-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE](/img/structure/B4319111.png)
![3,5-BIS{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-4-ISOTHIAZOLECARBONITRILE](/img/structure/B4319117.png)
![3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE](/img/structure/B4319127.png)
![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4319143.png)
![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B4319144.png)
![ethyl 2-amino-7,7-dimethyl-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4319153.png)
![ETHYL 4-(3-NITROPHENYL)-2-OXO-6-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4319161.png)
![2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4319164.png)
![4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4319174.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B4319175.png)




